1-クロロ-2-フルオロベンゼン

概要

説明

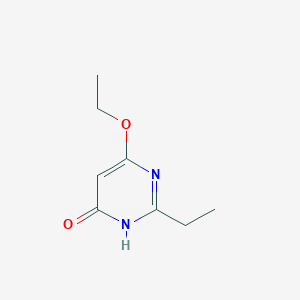

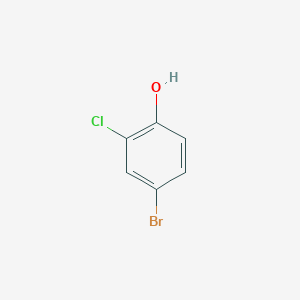

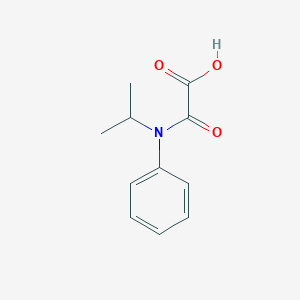

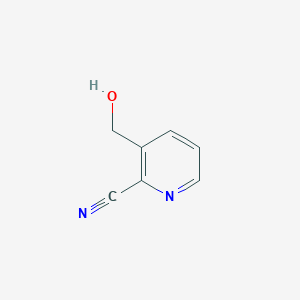

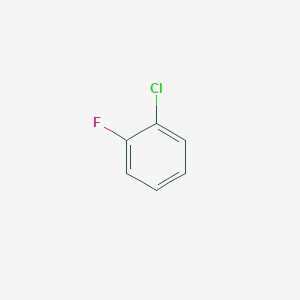

1-Chloro-2-fluorobenzene is a compound with the molecular formula C6H4ClF . It is also known by other names such as o-Chlorofluorobenzene and o-Fluorochlorobenzene . It has a molecular weight of 130.547 .

Synthesis Analysis

1-Chloro-2-fluorobenzene has been used in the 9 F NMR analysis of conversion of 3,4-fluoro- and 3-chloro-4-fluoroaniline by Rhodococcus sp. strain . It was also used in microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluorobenzene consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

A study has achieved the separation and quantitative analysis of all components in a mixture of benzene, monochlorobenzene, 1-chloro-4-fluorobenzene, 1-chloro-3-fluorobenzene, and 1-chloro-2-fluoro-benzene using a rapid gas chromatographic method .

Physical And Chemical Properties Analysis

1-Chloro-2-fluorobenzene is a clear colorless to light yellow liquid . It has a density of 1.244 g/mL at 25 °C . The boiling point is 137-138 °C , and the melting point is -43 to -42 °C . The refractive index is 1.501 .

科学的研究の応用

核磁気共鳴 (NMR) 分光法

1-クロロ-2-フルオロベンゼンは、9F NMR 分析において、ロドコッカス属の菌株による種々のアニリンの変換を研究するために使用されます。これは、化学反応と分子構造を理解する上で不可欠です .

有機合成

この化合物は、アメバ樹脂上でのベンゾイミダゾロンのマイクロ波支援トレーサブル高速合成における試薬として役立ち、効率的な有機合成プロセスを促進する役割を果たします .

ガスクロマトグラフィー

これは、クロロフルオロベンゼンの混合物の分離および定量分析に使用され、化学成分を特定および定量化するための分析化学における重要性を示しています .

時間依存密度汎関数理論 (TDDFT)

理論化学では、1-クロロ-2-フルオロベンゼンは、強場イオン化における有機分子の多電子効果を理解するために、TDDFTの枠組みの中で研究されています .

化学データベースと標準

米国国立標準技術研究所 (NIST) は、化学 WebBook に 1-クロロ-2-フルオロベンゼンのデータを含めており、科学研究および品質管理の参照として使用されます .

材料科学

この化学物質は、ポリマーやナノマテリアルなどの高度な材料の合成における前駆体または中間体として役立ち、これらの材料は幅広い用途を持っています。

各用途は、複数の分野における科学研究における 1-クロロ-2-フルオロベンゼンの汎用性と重要性を示しています。

MilliporeSigma - 1-クロロ-2-フルオロベンゼン ガスクロマトグラフィーによるクロロフルオロベンゼンの定量分析 NIST Chemistry WebBook

作用機序

Target of Action

1-Chloro-2-fluorobenzene, also known as o-Chlorofluorobenzene

Mode of Action

It’s known that halogenated aromatic compounds like this can undergo nucleophilic substitution reactions . This two-step mechanism is characterized by the initial addition of a nucleophile (like a hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion .

Result of Action

strain . It was also used in microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin .

Safety and Hazards

特性

IUPAC Name |

1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJAYDKWZAWMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059841 | |

| Record name | o-Chlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-51-6, 625-98-9 | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORO-2-FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Chlorofluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUQ2V3V2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 1-chloro-2-fluorobenzene revealed through spectroscopic analysis?

A1: Microwave spectroscopy studies of 1-chloro-2-fluorobenzene provide valuable insights into its structure. Specifically, researchers have been able to determine the molecule's rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor components. [] These parameters are crucial for understanding the molecule's rotational energy levels, bond lengths, and electron distribution. Additionally, the dipole moment components (μa = 2.28(85)D and μb = 1.47(30)D) have been elucidated, shedding light on the molecule's polarity and its potential interactions with other polar molecules. []

Q2: How does the structure of 1-chloro-2-fluorobenzene influence its ionization behavior in strong laser fields?

A2: Research using time-dependent density functional theory (TD-DFT) simulations has unveiled the impact of 1-chloro-2-fluorobenzene's structure on its strong-field ionization. [] The study demonstrates that ionization rates are not uniform across different molecular orientations, suggesting a significant contribution from inner Kohn-Sham orbitals. [] This anisotropy in ionization rates highlights the importance of molecular structure and electron density distribution in strong-field ionization processes.

Q3: Can 1-chloro-2-fluorobenzene be utilized in synthetic chemistry, and if so, what types of reactions are possible?

A3: While the provided abstracts don't offer specific details on the use of 1-chloro-2-fluorobenzene in palladium-catalyzed reactions for N-heterocycle synthesis, the title of the third research paper suggests this is a potential application. [] Palladium catalysts are widely employed in forming carbon-nitrogen bonds, which are essential for constructing N-heterocycles. Further investigation into this research area could reveal the specific reaction conditions, catalysts, and N-heterocycles synthesized using 1-chloro-2-fluorobenzene as a starting material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。